molecular formula C18H13NO B14430912 7-Methylbenzo[a]acridin-12(7H)-one CAS No. 83076-37-3

7-Methylbenzo[a]acridin-12(7H)-one

Cat. No.: B14430912
CAS No.: 83076-37-3
M. Wt: 259.3 g/mol
InChI Key: AOYDTQWTKZEBGA-UHFFFAOYSA-N
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Description

7-Methylbenzo[a]acridin-12(7H)-one (CAS 13471-30-2) is a synthetic acridine derivative of interest in medicinal chemistry and chemical biology research. The acridine scaffold is a privileged structure in drug discovery, known for its diverse biological activities and ability to interact with biomolecules like DNA . As part of the acridine family, this compound is a valuable building block for developing novel heterocyclic hybrids. Research into similar acridine-isoxazole and acridine-azirine hybrids has demonstrated significant cytotoxic activity against various cancer cell lines , including HCT 116 (colorectal carcinoma), MCF7 (breast adenocarcinoma), and A704 (renal adenocarcinoma) . The primary mechanism of action for many acridine derivatives involves DNA intercalation , where the planar aromatic system inserts between DNA base pairs. This interaction can lead to the disruption of DNA replication, inhibition of enzymes like topoisomerase, and ultimately, the induction of apoptosis in cancer cells . Beyond oncology, the acridine core has applications in developing probes for studying biochemical processes due to its stable, fluorescent properties . Researchers can utilize 7-Methylbenzo[a]acridin-12(7H)-one as a key synthetic intermediate to explore these and other applications. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

83076-37-3

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

7-methylbenzo[a]acridin-12-one

InChI

InChI=1S/C18H13NO/c1-19-15-9-5-4-8-14(15)18(20)17-13-7-3-2-6-12(13)10-11-16(17)19/h2-11H,1H3

InChI Key

AOYDTQWTKZEBGA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

7-Methylbenzo[a]acridin-12(7H)-one (C₁₈H₁₃NO) features a fused tetracyclic system with a methyl group at position 7 and a ketone at position 12. The planar structure, confirmed by X-ray crystallography in related acridines, enables π-π stacking interactions critical for its electronic properties. The SMILES notation (CN1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41) underscores the connectivity of the methyl and carbonyl groups within the aromatic framework.

Physicochemical Characteristics

  • Molecular weight : 259.3 g/mol
  • Solubility : Limited solubility in polar solvents (e.g., water) but miscible with dichloromethane and toluene.
  • Thermal stability : Decomposition above 300°C, as inferred from analogous acridines.

Synthetic Methodologies

Ullmann Coupling for Aryl-Amine Bond Formation

A foundational step in acridine synthesis involves constructing the aryl-amine bond. Adapted from the preparation of 12,12-dimethyl-7,12-dihydrobenzo[a]acridine, this method employs:

  • Catalyst system : Palladium(II) acetate (Pd(OAc)₂) and XPhos ligand.
  • Base : Cesium carbonate (Cs₂CO₃) in anhydrous toluene.
  • Conditions : Reflux at 110°C for 24 hours.

For 7-methylbenzo[a]acridin-12(7H)-one, a brominated naphthalene derivative is coupled with 2-methylaniline to introduce the methyl group at position 7. Yield optimization (typically 70–85%) requires rigorous exclusion of moisture.

Acid-Catalyzed Cyclization

Cyclization to form the acridine core is achieved using methanesulfonic acid in dichloromethane:

  • Mechanism : Protonation of the hydroxyl group, followed by intramolecular electrophilic aromatic substitution.
  • Yield : 78% for analogous compounds, with purity >95% after silica gel chromatography.
Table 1: Cyclization Conditions for Acridine Derivatives
Parameter Value Source
Acid catalyst Methanesulfonic acid (0.64 mL)
Solvent Dichloromethane
Reaction time 10 minutes
Purification Silica gel (petroleum ether/CH₂Cl₂)

Oxidation to Ketone

The ketone at position 12 is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane are effective, though milder conditions (e.g., MnO₂) may reduce over-oxidation risks.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Essential for isolating intermediates and final products. Eluent systems (e.g., petroleum ether/ethyl acetate 3:1) resolve acridine derivatives with Rf ≈ 0.4.
  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis.

Spectroscopic Analysis

  • ¹H NMR : Key signals include the methyl singlet at δ 3.93 ppm and aromatic protons at δ 7.21–8.40 ppm.
  • Mass spectrometry : Molecular ion peak at m/z 259.3 [M+H]⁺, consistent with the molecular formula.

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways during cyclization may yield [c]-isomers. Steric directing groups (e.g., methoxy substituents) and temperature control (0–25°C) mitigate this issue.

Functional Group Compatibility

The ketone’s electrophilicity necessitates protecting-group strategies during earlier steps. Trimethylsilyl ethers are empirically effective but require acidic workup.

Applications and Derivatives

While beyond this report’s scope, 7-methylbenzo[a]acridin-12(7H)-one serves as a precursor to fluorescent dyes and photovoltaic materials. Derivatives with electron-withdrawing groups (e.g., cyano) exhibit blue-shifted emission spectra.

Chemical Reactions Analysis

Types of Reactions

7-Methylbenzo[a]acridin-12(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.

    Substitution: The compound can undergo substitution reactions, where the methyl or ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Methylbenzo[a]acridin-12(7H)-one. These derivatives can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

7-Methylbenzo[a]acridin-12(7H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.

    Biology: The compound is used in the study of DNA intercalation and the development of new DNA-binding agents. It is also used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential applications in the development of new anticancer and antimicrobial agents. It is also used in the study of drug metabolism and pharmacokinetics.

    Industry: The compound is used in the development of new materials, such as dyes and pigments. It is also used in the development of new catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methylbenzo[a]acridin-12(7H)-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes. It can also inhibit the activity of certain enzymes, leading to the disruption of various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of acridinone derivatives are heavily influenced by substituents at position 7. Key analogs include:

Compound Substituent at Position 7 Key Features
7-Methylbenzo[a]acridin-12(7H)-one Methyl Enhances lipophilicity; potential for improved membrane permeability.
CMBA (7-Carboranylmethylbenzo[b]acridin-12(7H)-one) Carboranylmethyl High boron content (≥10^10 B atoms/cell) for boron neutron capture therapy (BNCT) .
Compound 60 (Benzo[b]acridin-12(7H)-one with carboranyl) Carboranyl moiety Non-cytotoxic up to 200 µM; effective BNCT agent in U87 glioma cells .
Des-N-methylnoracronycine Demethylated natural derivative Exhibits antimalarial activity (IC50: 0.3–11.6 µM) .
Glyfoline Hydroxyl and prenyl groups Natural derivative with cytotoxicity against cancer cells .

Physicochemical Properties

  • Stability: Carboranyl derivatives exhibit thermal and metabolic stability due to their inorganic boron clusters , whereas natural hydroxylated analogs may undergo faster degradation.

Q & A

Q. How can researchers effectively conduct literature reviews to identify gaps in existing studies on this compound?

  • Methodology : Use academic databases (SciFinder, Reaxys) with search terms like “7-Methylbenzo[a]acridin-12(7H)-one synthesis” or “photophysical properties.” Prioritize peer-reviewed articles and meta-analyses. Create a matrix to map reported properties (e.g., solubility, fluorescence) against unexplored areas (e.g., catalytic applications) .
    专为研究生打造的搜索引擎 1秒钟帮你的研究论文 找到支撑性论据 以后再也不用大海捞针的查找文献了
    01:30

Advanced Research Questions

Q. What strategies optimize one-pot synthesis for improved efficiency and reduced byproducts?

  • Methodology : Employ chemometric tools (e.g., Design of Experiments, DoE) to test variables (catalyst loading, solvent ratios). Use inline analytics (e.g., ReactIR) to monitor intermediate formation. Algorithmic reaction network analysis (e.g., Chematica) can predict optimal pathways .
  • Validation : Compare experimental yields with computational predictions and characterize byproducts via GC-MS .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, fluorescence) across studies?

  • Methodology : Replicate conflicting experiments under standardized conditions (e.g., identical solvent systems, instrumentation). Perform statistical analysis (ANOVA) to identify outlier datasets. Collaborate with peers to validate results .
  • Documentation : Publish detailed protocols with raw data to enhance reproducibility .

Q. What computational methods predict the compound’s reactivity in novel reactions, and how can they be validated experimentally?

  • Methodology : Use DFT calculations to model transition states and reaction thermodynamics (e.g., Gibbs free energy). Validate predictions via small-scale exploratory reactions (e.g., testing electrophilic substitution sites) .
  • Tools : Software like Gaussian or ORCA for quantum mechanics; compare computed IR/NMR spectra with experimental data .

Q. How to design kinetic studies to understand degradation pathways under environmental stressors?

  • Methodology : Conduct time-resolved studies under controlled light/heat exposure. Use pseudo-first-order kinetics to model degradation rates. Identify intermediates via LC-MS/MS and propose mechanistic pathways .
  • Advanced Analytics : Isotopic labeling (13^{13}C or 2^{2}H) can trace bond cleavage sites .

Q. How to develop sensitive analytical methods for detecting trace impurities in synthesized batches?

  • Methodology : Optimize UPLC conditions (e.g., C18 columns, acetonitrile/water gradients) for peak resolution. Validate limits of detection (LOD) and quantification (LOQ) using spiked samples. Compare impurity profiles with toxicity databases .

Q. What interdisciplinary approaches combine this compound with materials science for novel applications (e.g., organic semiconductors)?

  • Methodology : Collaborate with materials scientists to test thin-film deposition (spin-coating, vapor-phase). Characterize charge transport properties (Hall effect measurements, UV-Vis-NIR spectroscopy). Compare performance with known acridine derivatives .

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